molecular formula C20H22FNO4S B3008120 (4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034520-93-7

(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B3008120
CAS RN: 2034520-93-7
M. Wt: 391.46
InChI Key: FMLDFGSKENOMJK-UHFFFAOYSA-N
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Description

The compound "(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone" is a derivative of benzylsulfonyl piperidine with potential therapeutic applications. While the specific compound is not directly synthesized in the provided studies, related compounds with similar structural motifs have been synthesized and characterized, indicating a broad interest in this class of compounds for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related sulfonyl piperidine derivatives involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines, which are then reacted with activated methanone derivatives to form the target compounds . For example, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was achieved by reacting 2-furyl(1-piperazinyl)methanone with different 1-{[4-(bromomethyl)phenyl]sulfonyl}amines in the presence of K2CO3 in acetonitrile . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of similar sulfonyl piperidine derivatives. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral . These findings provide insights into the likely conformation and geometry of the benzylsulfonyl piperidine core in "this compound".

Chemical Reactions Analysis

The chemical reactivity of sulfonyl piperidine derivatives can be influenced by the substituents on the aromatic ring. For example, a series of substituted benzyl piperidines were synthesized to explore their affinity for various neurotransmitter transporters, demonstrating that the chemical structure can be fine-tuned to modulate biological activity . The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives, such as thermal stability and optical properties, have been studied using various analytical techniques. For example, thermal analysis of a dichloro-benzenesulfonyl piperidine derivative showed that the compound was stable up to 170°C . Spectroscopic techniques, including IR and NMR, are commonly used to characterize these compounds and confirm their structures . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface .

properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-26-19-8-7-16(13-18(19)21)20(23)22-11-9-17(10-12-22)27(24,25)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLDFGSKENOMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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